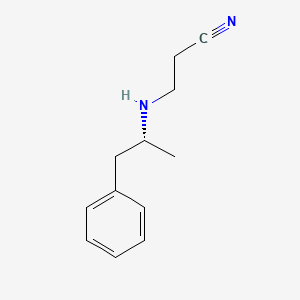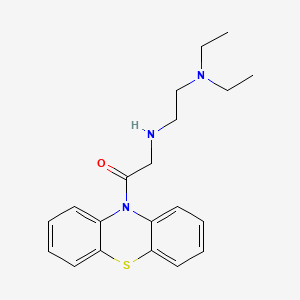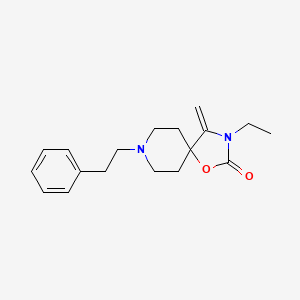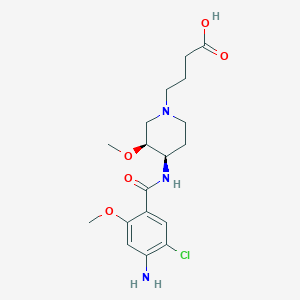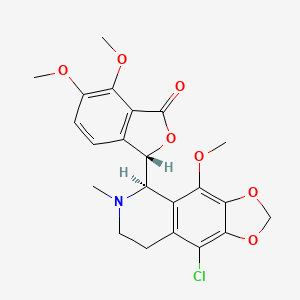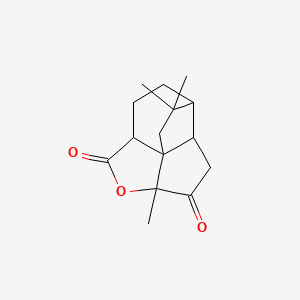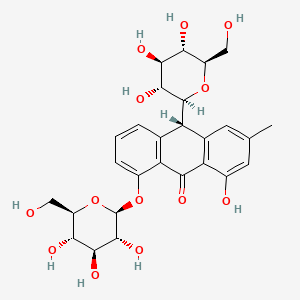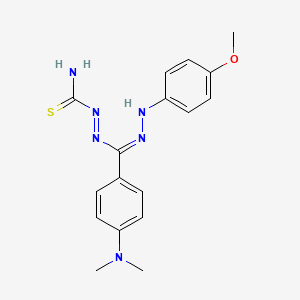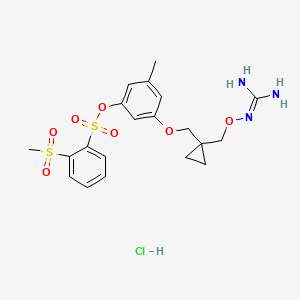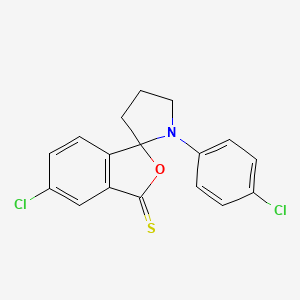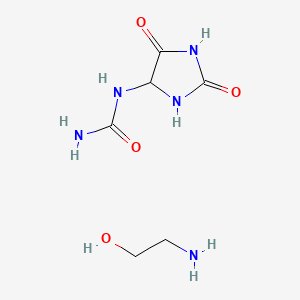
((R)-2-Chloro-propyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(®-2-Chloro-propyl)-benzene: is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by a benzene ring substituted with a 2-chloro-propyl group in the R-configuration
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (®-2-Chloro-propyl)-benzene involves the Grignard reaction. This process starts with the reaction of benzyl chloride with magnesium in dry ether to form benzyl magnesium chloride. The resulting compound is then reacted with ®-2-chloropropane to yield (®-2-Chloro-propyl)-benzene.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with ®-2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of (®-2-Chloro-propyl)-benzene typically involves large-scale application of the above-mentioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
化学反应分析
Types of Reactions:
Substitution Reactions: (®-2-Chloro-propyl)-benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of (®-2-Chloro-propyl)-benzene can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of ®-2-hydroxypropylbenzene, ®-2-cyanopropylbenzene, etc.
Oxidation: Formation of ®-2-chloropropylbenzene alcohol or ketone derivatives.
Reduction: Formation of ®-2-propylbenzene.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: (®-2-Chloro-propyl)-benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the effects of chlorinated hydrocarbons on biological systems.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of certain pharmaceutical agents, particularly those requiring a chiral center.
Industry:
Chemical Manufacturing: (®-2-Chloro-propyl)-benzene is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (®-2-Chloro-propyl)-benzene exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action involves interaction with cellular components, potentially affecting enzyme activity and cellular signaling pathways.
相似化合物的比较
(S)-2-Chloro-propyl)-benzene: The enantiomer of (®-2-Chloro-propyl)-benzene, differing in the spatial arrangement of atoms.
2-Chloroethylbenzene: Lacks the chiral center present in (®-2-Chloro-propyl)-benzene.
2-Bromo-propylbenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness:
Chirality: The presence of a chiral center in (®-2-Chloro-propyl)-benzene makes it unique compared to its achiral counterparts.
Reactivity: The specific reactivity of the chlorine atom in the R-configuration can lead to different reaction pathways and products compared to other similar compounds.
属性
CAS 编号 |
55449-46-2 |
|---|---|
分子式 |
C9H11Cl |
分子量 |
154.63 g/mol |
IUPAC 名称 |
[(2R)-2-chloropropyl]benzene |
InChI |
InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI 键 |
CKWAHIDVXZGPES-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](CC1=CC=CC=C1)Cl |
规范 SMILES |
CC(CC1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


